molecular formula C14H9BrCl2O2 B10942404 3,4-Dichlorobenzyl 2-bromobenzoate

3,4-Dichlorobenzyl 2-bromobenzoate

Cat. No.: B10942404
M. Wt: 360.0 g/mol
InChI Key: FOAQQQXSMHXFKY-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl 2-bromobenzoate is an organic compound with the molecular formula C13H7BrCl2O2 It is a derivative of benzoic acid and is characterized by the presence of both bromine and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 3,4-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzyl 2-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The dichlorobenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of dichlorobenzoic acid or dichlorobenzaldehyde.

    Reduction: Formation of dichlorobenzyl alcohol.

Scientific Research Applications

3,4-Dichlorobenzyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine and dichlorobenzyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorobenzyl 2-bromobenzoate is unique due to the presence of both bromine and dichlorobenzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H9BrCl2O2

Molecular Weight

360.0 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 2-bromobenzoate

InChI

InChI=1S/C14H9BrCl2O2/c15-11-4-2-1-3-10(11)14(18)19-8-9-5-6-12(16)13(17)7-9/h1-7H,8H2

InChI Key

FOAQQQXSMHXFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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